1-Isoquinolinecarboxylic acid, 5-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoquinoline derivatives is a key area of research due to their relevance in medicinal chemistry. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound derived from the "red pigment," has been confirmed through a series of reactions starting from a relay compound and involving chlorination and treatment with ammonia . Another study describes the synthesis of 4-substituted-5-nitroisoquinolin-1-ones, which are important for the development of drugs, through bromination, protection of the lactam, and various coupling reactions . Additionally, the synthesis of cis- and trans-1-substituted 7,8-dimethoxy-1,4,5,9b-tetrahydro-2H-azeto[2,1-a]isoquinolines has been achieved through stereospecific and stereoselective methods, with the steric structures determined by NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is crucial for understanding their reactivity and potential applications. The structure of isoquinolinium cyano (methoxycarbonyl) methylide, for example, was elucidated through 1,3-dipolar cycloaddition reactions and further confirmed by examining the pyrolysis of the adduct formed . The racemic structure of (1RS,3RS)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid was examined using melting point, solubility, and IR spectrum, leading to its optical resolution by preferential crystallization .

Chemical Reactions Analysis

Isoquinoline derivatives undergo a variety of chemical reactions that are significant for their functionalization and application. The 1,3-dipolar cycloaddition reaction of isoquinolinium cyano (methoxycarbonyl) methylide with dimethyl acetylenedicarboxylate is an example of such a reaction, leading to the formation of specific adducts with defined configurations . The O-methylation of norcoclaurine-1-carboxylic acid and related isoquinolines using 14C-labeled S-adenosyl-L-methionine in the presence of mammalian catechol O-methyltransferase is another reaction that showcases the high stereoselectivity of the methylation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure and the substituents present on the isoquinoline ring. The derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, for example, have been prepared and fully characterized by elemental analyses, NMR spectra, and optical rotation, providing insights into their physical and chemical behavior . The optical resolution of (1RS,3RS)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid further demonstrates the importance of chirality in the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction

1-Isoquinolinecarboxylic acid undergoes electrochemical reduction, yielding isoquinoline. This finding is significant as cathodic decarboxylation of a monocarboxylic acid had not been previously reported, and a reaction route for this reduction has been proposed (Sánchez-Sánchez et al., 2004).

Optical Resolution by Crystallization

The racemic structure of a related compound, 1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid, was studied for optical resolution by preferential crystallization. This process yielded optically pure compounds, important for applications in chemistry and pharmacology (Shiraiwa & Kiyoe, 2005).

Prodrug Development

The 2-nitroimidazol-5-ylmethyl unit, linked to 5-bromoisoquinolin-1-one, shows potential as a prodrug system for selective drug delivery, particularly to hypoxic tissues. This highlights the role of isoquinoline derivatives in the development of targeted drug delivery systems (Parveen et al., 1999).

Synthesis and Characterization

Research on substituted isoquinolines, such as the study of gas-phase reactions of bisubstituted isoquinolines, provides insights into their potential as drug candidates. Such studies contribute to understanding the chemical properties and potential applications of these compounds (Thevis et al., 2008).

Corrosion Inhibition

Derivatives of isoquinoline, like 8-hydroxyquinoline derivatives, have been synthesized and evaluated as acid corrosion inhibitors, demonstrating the versatility of isoquinoline derivatives in industrial applications (Rbaa et al., 2020).

Enzyme Inhibition

Isoquinoline derivatives have been studied as selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2), highlighting their potential in therapeutic applications, especially in cancer treatment (Sunderland et al., 2011).

Wirkmechanismus

The neurochemical analysis revealed that 1-methyl THIQ produced a significant elevation in the serotonin levels with a simultaneous reduction in its metabolite 5-hydroxy indole acetic acid (5-HIAA). Moreover, it also affected the dopamine metabolism, causing a decrease in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) with a significant effect .

Safety and Hazards

Zukünftige Richtungen

As for future directions, isoquinoline alkaloids, which include “1-Isoquinolinecarboxylic acid, 5-methyl-”, have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity .

Eigenschaften

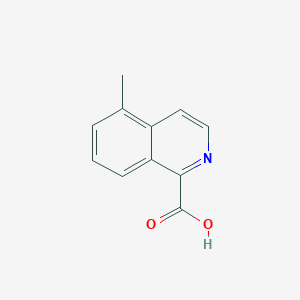

IUPAC Name |

5-methylisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOPIJMVSXLDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylisoquinoline-1-carboxylic acid | |

CAS RN |

1429787-92-7 |

Source

|

| Record name | 5-methylisoquinoline-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)